molecular formula C17H15Cl2FN2O3 B2539383 N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide CAS No. 1788677-00-8

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide

Cat. No. B2539383
CAS RN: 1788677-00-8
M. Wt: 385.22
InChI Key: UDQDDHVSAKSIJZ-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide, also known as C21H20Cl2FN3O3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Fluorine and Chlorine Substituted Compounds in Research

  • Synthetic Applications : A novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This method provides a useful formula for both anthranilic acid derivatives and oxalamides, indicating the relevance of halogen-substituted compounds in synthetic organic chemistry for generating a diverse range of products (Mamedov et al., 2016).

  • Photolysis Studies : The study of β-fluoro-substituted 4-methoxyphenethyl cations via laser flash photolysis reveals insights into the electronic effects of fluorine substitutions on reaction mechanisms. This research can be relevant for understanding the photochemical behavior of complex organic molecules, including those with fluorine and chlorine substitutions (McClelland et al., 1993).

  • Antibacterial Properties : The synthesis and characterization of acylthioureas with halogenated phenyl rings have shown significant antibacterial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that compounds with chloro- and fluoro- substitutions might be explored for their potential in developing new antimicrobial agents (Limban et al., 2011).

  • Electro-Fenton Degradation : The electro-Fenton degradation process for antimicrobials like triclosan and triclocarban, which involves compounds with chlorophenyl groups, demonstrates the potential of advanced oxidation processes in treating water contaminated with halogenated organic compounds. The study highlights the efficiency of hydroxyl radicals in degrading complex organic molecules in an environmentally friendly manner (Sirés et al., 2007).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2FN2O3/c1-25-15(11-4-2-3-5-12(11)18)9-21-16(23)17(24)22-10-6-7-14(20)13(19)8-10/h2-8,15H,9H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQDDHVSAKSIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide

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